(19S)-19-hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
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Overview
Description
1H-Pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- typically involves multi-step organic reactions. The process may start with the preparation of the indolizinoquinoline core, followed by the introduction of the pyrano ring and the hydroxyethyl group. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrano(3’,4’6,7)indolizino(1,2-b)quinoline derivatives: Compounds with similar core structures but different functional groups.
Quinoline derivatives: Compounds with a quinoline core structure.
Indolizine derivatives: Compounds with an indolizine core structure.
Uniqueness
1H-Pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- is unique due to its combination of multiple ring systems and functional groups, which confer specific chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
116139-46-9 |
---|---|
Molecular Formula |
C20H16N2O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(19S)-19-hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C20H16N2O5/c23-6-5-20(26)14-8-16-17-12(7-11-3-1-2-4-15(11)21-17)9-22(16)18(24)13(14)10-27-19(20)25/h1-4,7-8,23,26H,5-6,9-10H2/t20-/m0/s1 |
InChI Key |
CCBXXGSAGQNXHX-FQEVSTJZSA-N |
SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)C5(CCO)O)C(=O)N41 |
Isomeric SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)[C@@]5(CCO)O)C(=O)N41 |
Canonical SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)C5(CCO)O)C(=O)N41 |
Synonyms |
18-hydroxycamptothecin |
Origin of Product |
United States |
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